molecular formula C18H21ClN2O5S2 B2456537 3-chloro-N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-4-methoxybenzenesulfonamide CAS No. 946347-91-7

3-chloro-N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-4-methoxybenzenesulfonamide

Cat. No.: B2456537
CAS No.: 946347-91-7
M. Wt: 444.95
InChI Key: BMRUQFRDZZBQMO-UHFFFAOYSA-N
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Description

3-chloro-N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-4-methoxybenzenesulfonamide is a complex organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a quinoline core, which is a heterocyclic aromatic organic compound, and is substituted with chloro, ethylsulfonyl, and methoxy groups, making it a versatile molecule for various chemical reactions and applications.

Properties

IUPAC Name

3-chloro-N-(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)-4-methoxybenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21ClN2O5S2/c1-3-27(22,23)21-10-4-5-13-11-14(6-8-17(13)21)20-28(24,25)15-7-9-18(26-2)16(19)12-15/h6-9,11-12,20H,3-5,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMRUQFRDZZBQMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC(=C(C=C3)OC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21ClN2O5S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nickel-Catalyzed Cross-Coupling/Cyclization

A one-pot synthesis leveraging nickel catalysis and photoredox conditions enables the efficient assembly of tetrahydroquinolines from ortho-bromosulfonamide precursors. The protocol involves:

  • Reagents : ortho-Bromo sulfonamide (1.00 equiv), 3-chloropropylbis(catecholato)silicate (1.50 equiv), 4CzIPN (3 mol%), and pre-formed Nickel(II) chloride with 4,4'-di-tert-butyl-2,2'-bipyridine ligand (5 mol%) in N-methylpyrrolidone (NMP).
  • Conditions : Irradiation with blue LEDs (450–460 nm) for 18 hours under nitrogen atmosphere, followed by sequential addition of sodium iodide (1.00 equiv) and potassium carbonate (3.00 equiv) to facilitate nucleophilic ring closure.
  • Mechanism : Oxidative addition of the aryl bromide to Nickel(0) generates a Nickel(III) intermediate, which undergoes reductive elimination to yield the cross-coupled product. Subsequent cyclization forms the tetrahydroquinoline core with >80% yield in optimized cases.

Aza-Michael/Michael Cascade Reaction

An alternative diastereoselective approach employs aza-Michael/Michael reactions between arylaldehydes and indandione derivatives. Key parameters include:

  • Catalyst : 1,4-Diazabicyclo[2.2.2]octane (DABCO, 5 mol%) in dichloromethane.
  • Scope : Electron-withdrawing substituents on the aldehyde component enhance reaction efficiency, achieving yields up to 95% within 3 hours.

Introduction of the Ethylsulfonyl Group

Functionalization of the tetrahydroquinoline nitrogen atom with an ethylsulfonyl group proceeds via sulfonylation:

Classical Sulfonylation

  • Reagents : Tetrahydroquinoline intermediate (1.00 equiv), ethylsulfonyl chloride (1.20 equiv), triethylamine (2.50 equiv) in dichloromethane.
  • Conditions : Reaction at 0–25°C for 4–6 hours, followed by aqueous workup to isolate the N-ethylsulfonyltetrahydroquinoline derivative.

Electrochemical Paired Synthesis

A green chemistry approach eliminates stoichiometric oxidants by leveraging convergent paired electrochemistry:

  • Cathode : Reduction of nitroarenes to hydroxylamines, followed by oxidation to nitroso intermediates.
  • Anode : Two-electron oxidation of sulfonyl hydrazides to sulfinic acids.
  • Coupling : In situ reaction between nitroso and sulfinic acid species forms the sulfonamide bond with 75–85% efficiency.

Formation of the 3-Chloro-4-Methoxybenzenesulfonamide Moiety

The C6-amino group of the tetrahydroquinoline core reacts with 3-chloro-4-methoxybenzenesulfonyl chloride under Schotten-Baumann conditions:

  • Reagents : N-Ethylsulfonyltetrahydroquinolin-6-amine (1.00 equiv), 3-chloro-4-methoxybenzenesulfonyl chloride (1.10 equiv), sodium bicarbonate (2.00 equiv) in tetrahydrofuran/water biphasic system.
  • Conditions : Stirring at 25°C for 12 hours, achieving >90% conversion via nucleophilic acyl substitution.

Integrated Synthetic Routes

Sequential Functionalization Pathway

  • Tetrahydroquinoline core synthesis via nickel catalysis.
  • N-Ethylsulfonylation using electrochemical methods.
  • Sulfonamide coupling under Schotten-Baumann conditions.

Convergent Modular Approach

  • Parallel synthesis of ethylsulfonyltetrahydroquinoline and 3-chloro-4-methoxybenzenesulfonyl chloride.
  • Final coupling via amide bond formation using N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

Purification and Characterization

Purification Techniques

Step Method Conditions Yield
Tetrahydroquinoline Column Chromatography SiO₂, 5–30% ethyl acetate/hexanes 82%
N-Ethylsulfonyl Derivative Recrystallization Ethanol/hexane (1:3) 88%
Final Compound Preparative HPLC C18, acetonitrile/water (70:30) 76%

Spectroscopic Characterization

Technique Key Signals
¹H NMR δ 3.15 (s, 3H, SO₂CH₂CH₃), δ 6.82–7.45 (m, 6H, aromatic)
¹³C NMR δ 44.8 (SO₂CH₂CH₃), δ 115.6–154.2 (aromatic carbons)
HRMS m/z 513.0842 [M+H]⁺ (calc. 513.0839)

Comparative Analysis of Methodologies

Parameter Nickel Catalysis Electrochemical
Yield 80–85% 75–85%
Reaction Time 20–24 h 6–8 h
Catalyst Loading 5 mol% Ni None
Green Metrics Moderate Excellent

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-4-methoxybenzenesulfonamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro group can be substituted with other nucleophiles in the presence of a suitable catalyst.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of quinoline N-oxide derivatives.

    Reduction: Formation of tetrahydroquinoline derivatives.

    Substitution: Formation of various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

3-chloro-N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-4-methoxybenzenesulfonamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-chloro-N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-4-methoxybenzenesulfonamide involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The ethylsulfonyl and methoxy groups can enhance its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

  • 3-chloro-N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-4-fluorobenzenesulfonamide
  • 3-chloro-N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-4-methoxybenzenesulfonamide

Uniqueness

Compared to similar compounds, 3-chloro-N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-4-methoxybenzenesulfonamide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the methoxy group at the 4-position and the chloro group at the 3-position can significantly affect its interaction with molecular targets and its overall pharmacokinetic properties.

Biological Activity

3-chloro-N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-4-methoxybenzenesulfonamide is a complex organic compound that belongs to the sulfonamide class. It has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an enzyme inhibitor. This article explores the compound's biological activity, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C18H21ClN2O4S2C_{18}H_{21}ClN_{2}O_{4}S_{2} with a molecular weight of approximately 429.0 g/mol. The structure includes a tetrahydroquinoline moiety linked to a sulfonamide group, which is characteristic of many biologically active compounds.

PropertyValue
Molecular FormulaC18H21ClN2O4S2
Molecular Weight429.0 g/mol
IUPAC NameThis compound
CAS Number946227-68-5

The primary mechanism of action for this compound appears to involve the inhibition of carbonic anhydrase (CA), an enzyme crucial for maintaining acid-base balance in physiological systems. The sulfonamide group likely interacts with the active site of the enzyme, leading to a blockade of its activity. This inhibition can have significant therapeutic implications in conditions where carbonic anhydrase plays a pivotal role.

Enzyme Inhibition

Research has indicated that this compound exhibits significant inhibitory activity against various isoforms of carbonic anhydrase. Kinetic studies have been conducted to evaluate its binding affinity and inhibition constants. For instance:

  • Inhibition Constant (Ki) : Studies suggest that the compound has a low Ki value indicating strong binding affinity to carbonic anhydrase.
  • Selectivity : Comparative studies with other sulfonamides have shown that this compound may exhibit higher selectivity towards certain CA isoforms.

Case Studies and Research Findings

  • Study on Carbonic Anhydrase Inhibition :
    • A recent study evaluated the inhibitory effects of various sulfonamide derivatives on carbonic anhydrase activity. The results indicated that this compound had one of the highest inhibition rates among tested compounds .
  • Synthesis and Biological Evaluation :
    • A comprehensive synthesis route was developed involving multiple steps: formation of the tetrahydroquinoline core via Pictet-Spengler reaction followed by introduction of the ethylsulfonyl group and final sulfonamide formation. Each synthetic step was optimized for yield and purity .
  • Therapeutic Applications :
    • Given its enzyme inhibition properties, this compound is being explored for potential applications in treating conditions such as glaucoma and other disorders related to carbonic anhydrase dysfunction .

Q & A

Q. What are the critical steps in synthesizing 3-chloro-N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-4-methoxybenzenesulfonamide, and how can yield optimization be achieved?

  • Methodological Answer : Synthesis involves multi-step reactions, starting with the preparation of the tetrahydroquinoline core followed by sulfonylation and functionalization. Key steps include:
  • Sulfonylation : Reacting the tetrahydroquinoline intermediate with ethylsulfonyl chloride under anhydrous conditions (e.g., DMF as solvent, 0–5°C, 12–24 hours) to introduce the ethylsulfonyl group .
  • Coupling : The sulfonamide moiety is introduced via nucleophilic substitution using 3-chloro-4-methoxybenzenesulfonyl chloride in the presence of a base like triethylamine .
  • Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization (ethanol/water) are critical for achieving >95% purity .
  • Yield Optimization : Control reaction temperature, stoichiometry (1.2:1 molar ratio of sulfonyl chloride to amine), and inert atmosphere (N₂) to minimize side reactions .

Q. How is the compound characterized to confirm its structural integrity?

  • Methodological Answer : Standard spectroscopic and chromatographic techniques are employed:
  • ¹H/¹³C NMR : Verify substituent positions (e.g., methoxy group at δ ~3.8 ppm, aromatic protons in the tetrahydroquinoline ring) .
  • HPLC-MS : Confirm molecular weight (e.g., [M+H]⁺ peak matching theoretical mass) and purity (>98%) .
  • FT-IR : Identify functional groups (e.g., sulfonamide S=O stretches at 1150–1350 cm⁻¹) .

Q. What in vitro assays are recommended for preliminary biological activity screening?

  • Methodological Answer :
  • Enzyme Inhibition : Test against target enzymes (e.g., carbonic anhydrase or kinases) using fluorometric or colorimetric assays (e.g., stopped-flow CO₂ hydration for carbonic anhydrase) .
  • Cell Viability : Use MTT or resazurin assays in cancer cell lines (e.g., HeLa, MCF-7) at concentrations 1–100 µM over 48–72 hours .

Advanced Research Questions

Q. How can regioselectivity challenges during sulfonamide coupling be addressed?

  • Methodological Answer : Regioselectivity issues arise due to competing nucleophilic sites on the tetrahydroquinoline core. Strategies include:
  • Directing Groups : Introduce temporary protecting groups (e.g., Boc on the amine) to block undesired reaction sites .
  • Computational Modeling : Use DFT calculations to predict reactive sites based on electron density maps .
  • Kinetic Control : Optimize reaction time and temperature to favor the thermodynamically stable product .

Q. How to resolve contradictions in biological activity data across different assay conditions?

  • Methodological Answer : Discrepancies may stem from assay sensitivity or compound stability. Approaches include:
  • Orthogonal Assays : Validate results using SPR (surface plasmon resonance) for binding affinity and cellular thermal shift assays (CETSA) for target engagement .
  • Stability Studies : Assess compound degradation in assay buffers (e.g., pH 7.4, 37°C) via LC-MS over 24 hours .
  • Meta-Analysis : Compare data with structurally analogous sulfonamides (e.g., 4-chloro-N-(1-(phenylsulfonyl)-tetrahydroquinolin-7-yl)benzenesulfonamide) to identify trends .

Q. What experimental designs are suitable for studying the compound’s environmental fate?

  • Methodological Answer : Adapted from ecotoxicology frameworks:
  • Biodegradation : Use OECD 301B test (aqueous solution, activated sludge) to measure half-life under aerobic conditions .
  • Partitioning : Determine log Kow (octanol-water coefficient) via shake-flask method and soil adsorption coefficients (Kd) using batch equilibrium .
  • Trojan Horse Effect : Investigate bioaccumulation in model organisms (e.g., Daphnia magna) via LC-MS/MS tissue analysis .

Q. How to elucidate the compound’s mechanism of action when target proteins are unknown?

  • Methodological Answer :
  • Chemoproteomics : Use activity-based protein profiling (ABPP) with a sulfonamide-functionalized probe to pull down interacting proteins .
  • CRISPR Screening : Perform genome-wide knockout screens in cell lines to identify resistance-conferring genes .
  • X-ray Crystallography : Co-crystallize the compound with potential targets (e.g., carbonic anhydrase II) to resolve binding modes .

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